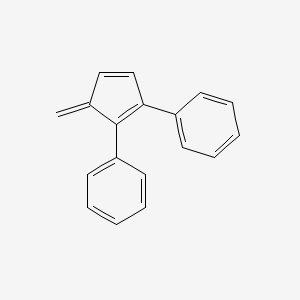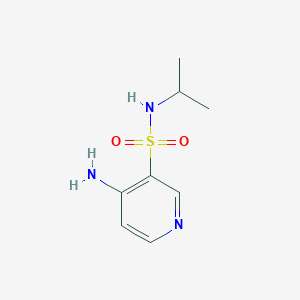
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridine family This compound is characterized by a pyridine ring with a hydroxyl group at the 3-position, a keto group at the 2-position, and a carbonyl chloride group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-2-oxo-1,2-dihydropyridine
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
Product: this compound
The reaction mechanism involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反应分析
Types of Reactions
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a keto group, resulting in the formation of 2,3-dioxo-1,2-dihydropyridine-4-carbonyl chloride.
Reduction Reactions: The keto group at the 2-position can be reduced to form a hydroxyl group, yielding 3-hydroxy-2-hydroxy-1,2-dihydropyridine-4-carbonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Dioxo Compounds: Formed from oxidation reactions.
Hydroxy Compounds: Formed from reduction reactions.
科学研究应用
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target enzyme or protein, resulting in various biological effects. The hydroxyl and keto groups also contribute to the compound’s reactivity and binding affinity to its molecular targets.
相似化合物的比较
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylate: Similar in structure but contains a quinoline ring instead of a pyridine ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and keto groups but differ in the position of the carbonyl chloride group.
Pyridine Compounds: Various pyridine derivatives with different substituents at the 3- and 4-positions.
Uniqueness
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 4-position, which imparts distinct reactivity and chemical properties
属性
分子式 |
C6H4ClNO3 |
|---|---|
分子量 |
173.55 g/mol |
IUPAC 名称 |
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO3/c7-5(10)3-1-2-8-6(11)4(3)9/h1-2,9H,(H,8,11) |
InChI 键 |
GREHRZJSDMWEMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(=C1C(=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)

![1,6,7,8-Tetrahydro-5H-cyclopenta[d]imidazo[1,2-a]pyrimidin-5-one](/img/structure/B8641290.png)
![[4-(Trifluoromethyl)phenyl]carbamyl fluoride](/img/structure/B8641297.png)



